molecular formula C8H18ClNO B2770196 2,6,6-Trimethyl-1,4-oxazepane hydrochloride CAS No. 2172223-17-3

2,6,6-Trimethyl-1,4-oxazepane hydrochloride

Cat. No.: B2770196
CAS No.: 2172223-17-3
M. Wt: 179.69
InChI Key: XQNPLNWMMXIPHT-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C8H17NO.ClH. It is a derivative of oxazepane, characterized by the presence of three methyl groups at positions 2, 6, and 6 on the oxazepane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

The synthesis of 2,6,6-Trimethyl-1,4-oxazepane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a dihalide, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques is also common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

2,6,6-Trimethyl-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2,6,6-Trimethyl-1,4-oxazepane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-1,4-oxazepane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .

Comparison with Similar Compounds

2,6,6-Trimethyl-1,4-oxazepane hydrochloride can be compared with other oxazepane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various specialized applications .

Properties

IUPAC Name

2,6,6-trimethyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7-4-9-5-8(2,3)6-10-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNPLNWMMXIPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(CO1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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